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molecular formula C10H13NO3 B060343 3-(4-Methoxy-phenylamino)-propionic acid CAS No. 178425-91-7

3-(4-Methoxy-phenylamino)-propionic acid

Cat. No. B060343
M. Wt: 195.21 g/mol
InChI Key: HLBRZWKCTRYLRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585867

Procedure details

3-(4-Methoxyanilino)propionic acid is prepared in a manner similar to that described in Example 1 but starting from p-anisidine (61 g; 0.495 mole), acrylic acid (9.5 g; 0.132 mole) and water (12 cc). After recrystallisation in toluene, the pure product (11.7 g; 0.060 mole) is obtained in the form of a white powder which melts at 89° C.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12]>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:12][CH2:11][C:10]([OH:14])=[O:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallisation in toluene
CUSTOM
Type
CUSTOM
Details
the pure product (11.7 g; 0.060 mole) is obtained in the form of a white powder which melts at 89° C.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(NCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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